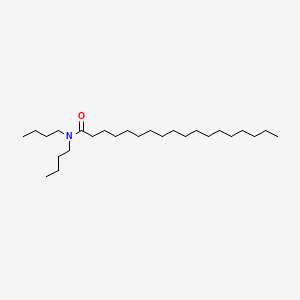

Octadecanamide, N,N-dibutyl-

Beschreibung

Contextualization within Disubstituted Fatty Amide Chemistry

Fatty acid amides are a broad class of chemical compounds derived from fatty acids. researchgate.netgerli.com They are categorized into primary, secondary, and tertiary (disubstituted) amides. researchgate.net Primary and secondary amides can form strong hydrogen bonds, leading to higher melting points and lower solubility in most solvents. researchgate.net In contrast, tertiary amides like Octadecanamide (B89706), N,N-dibutyl-, lack the ability to form hydrogen bonds with each other, which results in increased solubility and lower melting points. researchgate.net This characteristic is pivotal to its function in various applications.

The synthesis of disubstituted amides can be achieved through several routes, most commonly by reacting fatty acids with the corresponding dialkylamines. researchgate.net This process often involves the activation of the carboxylic acid, for instance, by converting it to an acid chloride, which then readily reacts with the amine. ontosight.ai

Fundamental Significance in Industrial and Academic Research

The industrial importance of fatty acid amides is well-established, with applications ranging from lubricants and slip agents to surfactants and corrosion inhibitors. researchgate.netgerli.comlamberti.com Tertiary fatty amides, in particular, have been investigated for their potential as eco-friendly plasticizers for polymers like polyvinyl chloride (PVC). researchgate.net The long alkyl chain of Octadecanamide, N,N-dibutyl- provides a plasticizing effect, while the polar amide group can interact with the polymer matrix. researchgate.net

In academia, fatty acid amides are studied for their diverse biological activities. gerli.comresearchgate.netresearchgate.net While much of this research has focused on primary amides like oleamide (B13806) and N-acylethanolamines such as anandamide, the broader class of fatty acid amides continues to be an area of active investigation. researchgate.netnih.gov The study of disubstituted fatty amides like Octadecanamide, N,N-dibutyl- contributes to a deeper understanding of structure-activity relationships within this compound class.

Overview of Key Research Domains

Research on Octadecanamide, N,N-dibutyl- and related tertiary amides primarily falls into the following domains:

Material Science and Polymer Chemistry: A significant area of research is the use of tertiary fatty amides as plasticizers. researchgate.net Studies have explored the effectiveness of compounds like N,N-dibutylundecenamide in modifying the physical properties of PVC, such as increasing its elasticity and lowering its glass transition temperature. researchgate.net This research is driven by the need for safer and more environmentally friendly alternatives to traditional plasticizers.

Organic Synthesis and Methodology: The development of efficient and scalable methods for the synthesis of amides, including tertiary amides, is an ongoing area of chemical research. acs.org These methods are crucial for making these compounds readily available for various applications.

Biochemical and Pharmacological Screening: While specific biological roles for Octadecanamide, N,N-dibutyl- are not as extensively documented as for other fatty acid amides, the broader class is known to possess a range of biological activities. gerli.comresearchgate.net Future research may explore the potential of this and other disubstituted fatty amides in various biological systems.

Interactive Data Table: Physicochemical Properties of Octadecanamide, N,N-dibutyl-

| Property | Value | Source |

| CAS Number | 5831-88-9 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C26H53NO | chemicalbook.com |

| Molecular Weight | 395.70512 g/mol | chemicalbook.com |

| Appearance | Yellow liquid | chemicalbook.com |

| Combustibility | Combustible | chemicalbook.com |

Eigenschaften

IUPAC Name |

N,N-dibutyloctadecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H53NO/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27(24-8-5-2)25-9-6-3/h4-25H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPFYQODGYGZPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)N(CCCC)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H53NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562062 | |

| Record name | N,N-Dibutyloctadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5831-88-9 | |

| Record name | N,N-Dibutyloctadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Pathways and Methodologies for Octadecanamide, N,n Dibutyl

Condensation Reactions for N,N-Dialkyl Amide Formation

The creation of the amide linkage in Octadecanamide (B89706), N,N-dibutyl- is primarily achieved through condensation reactions that unite a carboxylic acid or its derivative with an amine, eliminating a small molecule, typically water.

Amidation of Fatty Acids with Dialkylamines

The most direct route to synthesizing Octadecanamide, N,N-dibutyl- is the thermal condensation of octadecanoic acid (stearic acid) with dibutylamine (B89481). nih.gov This reaction involves heating the two reactants, often without a solvent, to drive off water and form the amide bond.

The general reaction is as follows: RCOOH + R'₂NH ⇌ RCONR'₂ + H₂O

To achieve high conversion rates, the water produced during the reaction must be removed, typically through azeotropic distillation using a Dean-Stark apparatus or by carrying out the reaction under vacuum. nih.gov Reaction temperatures for such direct amidations can be high, often in the range of 140°C to 200°C, and may require several hours to reach completion. nih.govmdpi.com While straightforward, this method's requirement for high temperatures can sometimes lead to side reactions or product degradation if not carefully controlled.

Reaction of Fatty Acid Derivatives (e.g., Acid Chlorides, Esters) with Dibutylamine

To circumvent the harsh conditions of direct thermal amidation, more reactive derivatives of octadecanoic acid are frequently employed. The most common of these is octadecanoyl chloride (stearoyl chloride).

From Acid Chlorides: Octadecanoyl chloride is readily synthesized from octadecanoic acid by reacting it with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.govacs.org The resulting acid chloride is highly electrophilic and reacts rapidly with dibutylamine, even at low temperatures. google.comgoogle.com An acid scavenger, such as a tertiary amine (e.g., triethylamine) or pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct. google.com This method is often preferred for its high yields and milder reaction conditions.

From Esters: Fatty acid esters, such as methyl octadecanoate, can also serve as precursors. The reaction of an ester with an amine to form an amide is known as aminolysis. While this process avoids the generation of acidic byproducts, it is generally slower than the acid chloride route and may require catalysts or higher temperatures to proceed efficiently. nih.gov

| Method | Precursor | Reagents | Typical Conditions | Byproduct | Advantages | Disadvantages |

| Direct Amidation | Octadecanoic Acid | Dibutylamine | 140-200°C, Water removal | Water | Atom economical, simple | High temperature, slow |

| Acid Chloride | Octadecanoyl Chloride | Dibutylamine, Base | 0°C to room temperature | HCl (neutralized) | High yield, fast, mild | Requires extra synthesis step |

| Aminolysis | Methyl Octadecanoate | Dibutylamine | Heat, optional catalyst | Methanol (B129727) | Milder than direct amidation | Slower than acid chloride route |

Catalytic Approaches in Amide Synthesis

Modern synthetic chemistry emphasizes the use of catalysts to improve the efficiency and sustainability of amide bond formation. These approaches often allow for lower reaction temperatures and reduced waste.

Condensing Agents: A variety of condensing agents, or coupling reagents, can be used to activate the carboxylic acid for reaction with the amine. These reagents are widely used in peptide synthesis but are applicable to general amide formation. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and suppress side reactions. google.comgoogle.com Triazine-based reagents, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), have also emerged as effective dehydro-condensation agents.

Heterogeneous Catalysts: For greener and more industrially scalable processes, solid heterogeneous catalysts are being explored. Iron-supported catalysts on materials like silica (B1680970) or ferrierite have shown success in the solvent-free amidation of stearic acid, demonstrating high selectivity towards the amide product under controlled temperatures. google.com These catalysts offer the advantage of easy separation from the reaction mixture and potential for recycling.

Functional Group Interconversions Leading to N,N-Dibutyl- Substitution

An alternative synthetic strategy involves forming the amide bond first and then introducing the alkyl groups. One such pathway is the N-alkylation of a primary or secondary amide. For the synthesis of Octadecanamide, N,N-dibutyl-, one could theoretically start with octadecanamide (the primary amide) and perform a double N-alkylation using a butylating agent like butyl bromide.

However, a more controlled and modern approach involves the catalytic N-alkylation of amides with alcohols. Ruthenium and nickel-based catalysts have been developed that facilitate the reaction of an amide with an alcohol (in this case, butanol) to form the N-alkylated product, with water being the only byproduct. This "borrowing hydrogen" or "hydrogen auto-transfer" methodology is considered an atom-economical and environmentally friendly alternative to traditional alkylation with alkyl halides.

Synthesis of Octadecanamide, N,N-dibutyl- Derivatives

The core structure of Octadecanamide, N,N-dibutyl- can be modified to create derivatives with specific properties. This often involves introducing new functional groups onto the fatty acid backbone.

Preparation of Sulfonated Octadecanamide, N,N-dibutyl- Analogues

The synthesis of a sulfonated analogue of Octadecanamide, N,N-dibutyl- is best achieved through a multi-step process that involves preparing a sulfonated fatty acid precursor first. Direct sulfonation of the final amide product is generally avoided due to the potential for undesired side reactions with the amide functional group itself.

A plausible synthetic route involves two key steps:

Sulfonation of Octadecanoic Acid: Octadecanoic acid can be sulfonated to produce sulfo-stearic acid. This can be achieved by reacting the fatty acid with a sulfonating agent like sulfuric acid (H₂SO₄) under controlled temperature conditions, typically between 35°C and 50°C.

Amidation of the Sulfonated Fatty Acid: The resulting α-sulfo-fatty acid can then be converted to its amide derivative. This amidation reaction is carried out by reacting the sulfo-fatty acid with dibutylamine. The reaction generally requires heating to temperatures above 150°C in an inert solvent to drive the condensation and form the final sulfonated amide product.

This method ensures the sulfonate group is correctly positioned on the alkyl chain before the formation of the robust amide bond.

Synthesis of Phosphonated Octadecanamide, N,N-dibutyl- Derivatives via Free Radical Addition

The introduction of a phosphonate (B1237965) group into the alkyl chain of N,N-dibutyloctadecanamide can be effectively achieved through the free radical addition of dialkyl phosphites to an unsaturated precursor, such as N,N-dibutyloleamide. This novel method results in new phosphorus-containing compounds with potential antimicrobial properties. google.com The reaction is typically initiated by irradiation, for instance, with gamma radiation from a cobalt-60 (B1206103) source, which promotes the formation of free radicals and drives the chain reaction. google.com

A key example of this process involves the reaction between N,N-dibutyloleamide and dibutyl phosphite. google.com The mixture of reactants is exposed to gamma radiation for a specified duration to initiate the free radical addition. google.com Following irradiation, the product is purified, often using column chromatography, to yield the desired phosphonated derivative. google.com The successful addition of the phosphonate group to the internal double bond of the oleamide (B13806) is a significant finding, as previous attempts to initiate similar reactions with related compounds using ultraviolet irradiation were unsuccessful. google.com

The resulting product is N,N-dibutyl-9(10)-dibutylphosphonooctadecanamide. google.com The notation "9(10)" indicates that the phosphonate group attaches at either the 9th or 10th carbon of the octadecanamide chain, a result of the position of the double bond in the starting oleamide.

Table 1: Experimental Data for Free Radical Phosphonation

| Reactant 1 | Reactant 2 | Initiator | Product | Phosphorus Content (Experimental) | Phosphorus Content (Theoretical) |

|---|---|---|---|---|---|

| N,N-dibutyloleamide | Dibutyl phosphite | Cobalt-60 (γ-radiation) | N,N-dibutyl-9(10)-dibutylphosphonooctadecanamide | 5.01% | 5.27% |

Data sourced from patent US3988226A. google.com

Introduction of Hydroxyl or Epoxy Moieties

The functionalization of the N,N-dibutyloctadecanamide backbone through the introduction of hydroxyl (-OH) or epoxy groups enhances its chemical versatility. These transformations typically target an unsaturated precursor, such as N,N-dibutyloleamide, converting the double bond into the desired functionality.

Epoxidation: The creation of an epoxy group (an oxirane ring) on the alkyl chain can be achieved through various methods. Enzymatic epoxidation represents a highly selective and green approach. Fungal unspecific peroxygenases (UPOs) have demonstrated remarkable efficiency and selectivity in the epoxidation of fatty acids. nih.gov For instance, the peroxygenase from Agrocybe aegerita (AaeUPO) can convert n-3 fatty acids into mono-epoxides with strict regioselectivity at the last double bond and with excellent enantioselectivity (ee > 99%). nih.gov Applying a similar enzymatic system to N,N-dibutyloleamide could yield the corresponding epoxide with high precision.

Alternatively, chemical epoxidation methods can be employed. These often involve the use of peroxy acids. A substrate-controlled diastereoselective epoxidation can be achieved using reagents like magnesium monoperoxyphthalate (MMPP) in a biphasic water/ethyl acetate (B1210297) system, often with a phase transfer catalyst. mdpi.com Other reagents, such as calcium hypochlorite, have also been used for the epoxidation of similar long-chain unsaturated ketones. mdpi.com The primary mode of activation in many epoxidation reactions involves the coordination of a catalyst or reagent to the nonbonding electron pairs on the oxygen of the epoxide precursor, activating the ring toward nucleophilic attack. illinois.eduresearchgate.net

Hydroxylation: The introduction of hydroxyl groups can occur alongside epoxidation or as a separate, targeted reaction. Some enzymatic systems that produce epoxides can also yield hydroxy and ketone derivatives. nih.gov For more direct hydroxylation, established chemical methods can be adapted.

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce environmental impact through the use of safer reagents, minimizing waste, and improving energy efficiency. mdpi.com The synthesis of N,N-dibutyloctadecanamide can be approached through several green methodologies.

Enzymatic Synthesis: One of the most promising green strategies is biocatalysis. The use of enzymes like Candida antarctica lipase (B570770) B (CALB) allows for the direct amidation of carboxylic acids (like stearic acid) with amines (like dibutylamine) under mild conditions. nih.gov This enzymatic approach is highly efficient, often requires no additives, and can be performed in greener solvents like cyclopentyl methyl ether, avoiding the use of harsh traditional organic solvents. nih.gov

Photocatalysis: A novel method for amide synthesis utilizes a Covalent Organic Framework (COF) as a heterogeneous photocatalyst. dst.gov.in This process can prepare amides directly from alcohols under red light irradiation, which is less harmful and penetrates more effectively, making it suitable for larger-scale applications. dst.gov.in The COF catalyst is recyclable and tolerant of various functional groups, addressing many limitations of traditional methods that require high temperatures and transition metal catalysts. dst.gov.in

Solvent-Free and Alternative Solvent Conditions: Reducing or eliminating conventional organic solvents is a core principle of green chemistry. Some amide syntheses can be performed under solvent-free conditions, for example, by heating a mixture of an aldehyde and an amide, which can simplify purification and reduce waste. sharif.edu When solvents are necessary, the use of environmentally benign options like water or deep eutectic solvents (DESs) is preferred. mdpi.comresearchgate.net Water, as a solvent, offers significant advantages over conventional organic solvents. mdpi.com

Optimization of Reaction Conditions and Selectivity

To maximize the efficiency and purity of the final product, the optimization of reaction conditions is crucial. This involves systematically adjusting parameters such as temperature, catalyst loading, reactant ratios, and reaction time.

Catalyst and Reagent Selection: The choice of catalyst and coupling reagents significantly impacts amide synthesis. For direct amidation of carboxylic acids, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) have been shown to provide high conversion yields for a wide variety of substrates. nih.gov In other approaches, heterogeneous catalysts like ceria (CeO2) have proven effective for the one-pot selective synthesis of secondary amides from nitriles and amines. researchgate.net Ceria acts as a reusable catalyst, and the proposed mechanism involving the transamidation of a primary amide intermediate explains the high selectivity observed. researchgate.net For the synthesis of the precursor dibutylamine, Naβ zeolite has been identified as a catalyst that shows high activity and selectivity. iitm.ac.in

Temperature and Concentration: Temperature is a critical parameter that can dramatically influence reaction rates and yields. In one study on amide synthesis, increasing the reaction temperature from ambient to 80 °C resulted in a significant yield increase to 70%. researchgate.net Further optimization of catalyst loading in conjunction with temperature can lead to higher yields in shorter reaction times. researchgate.net

Table 2: Optimization of Amide Synthesis Conditions

| Entry | Temperature (°C) | Oxidant (eq.) | Catalyst (mg) | Yield (%) |

|---|---|---|---|---|

| 1 | RT | 0 | 20 | 0 |

| 2 | RT | 1.5 | 20 | 0 |

| 3 | 80 | 1.5 | 20 | 70 |

| 4 | 80 | 1.5 | 30 | >70 |

This table illustrates a general optimization process for amide synthesis, showing the impact of temperature, oxidant, and catalyst amount on product yield. Data adapted from a study on Cu@Sal-Cs catalyzed synthesis. researchgate.net

The selectivity of a reaction—the preference for forming a specific product over others—is also paramount. For instance, in the synthesis of N,N-dibutyloctadecanamide from stearic acid and dibutylamine, conditions must be optimized to favor the formation of the tertiary amide over potential side reactions. This often involves careful control of stoichiometry and the use of activating agents that promote the desired nucleophilic acyl substitution while minimizing side reactions. masterorganicchemistry.com

Sophisticated Spectroscopic Characterization Techniques for Octadecanamide, N,n Dibutyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of organic compounds. For a molecule like N,N-dibutyloctadecanamide, with its long aliphatic chains, ¹H, ¹³C, and two-dimensional NMR techniques are employed to assign every proton and carbon to its specific position within the molecule.

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms. In N,N-dibutyloctadecanamide, the spectrum would show distinct signals for the protons on the long octadecanoyl chain and the two N-butyl groups. Due to the restricted rotation around the C-N amide bond, slight differences in the chemical shifts for the two N-butyl groups may be observed.

The expected chemical shifts (δ) in a solvent like deuterated chloroform (B151607) (CDCl₃) are predictable. The protons on the N-butyl groups that are directly attached to the nitrogen (N-CH₂) would appear most downfield due to the electron-withdrawing effect of the amide group. The long methylene (B1212753) (-(CH₂)₁₅-) chain of the stearamide portion would form a large, complex signal in the typical aliphatic region.

Table 1: Predicted ¹H NMR Data for Octadecanamide (B89706), N,N-dibutyl-

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Stearoyl CH₃ (C18) | ~0.88 | Triplet (t) | 3H |

| Butyl CH₃ (x2) | ~0.94 | Triplet (t) | 6H |

| Stearoyl -(CH₂)₁₅- | ~1.25 | Multiplet (m) | ~30H |

| Butyl -CH₂-CH₃ (x2) | ~1.32 | Sextet | 4H |

| Butyl -CH₂-CH₂-N (x2) | ~1.55 | Quintet | 4H |

| Stearoyl -CH₂-C=O (C2) | ~2.30 | Triplet (t) | 2H |

| Butyl -CH₂-N (x2) | ~3.28 | Triplet (t) | 4H |

Note: Data is predictive and based on spectral data for analogous N,N-dialkyl amides.

Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The most characteristic signal in the ¹³C NMR spectrum of N,N-dibutyloctadecanamide would be the carbonyl carbon (C=O) of the amide, which is expected to resonate significantly downfield (~173 ppm). The carbons of the N-butyl groups and the long stearoyl chain would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for Octadecanamide, N,N-dibutyl-

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Stearoyl CH₃ (C18) | ~14.1 |

| Butyl CH₃ (x2) | ~13.9 |

| Butyl -CH₂-CH₃ (x2) | ~20.2 |

| Stearoyl -(CH₂)n- (bulk signal) | ~22.7 - 31.9 |

| Stearoyl -CH₂-C=O (C2) | ~33.5 |

| Butyl -CH₂-CH₂-N (x2) | ~31.5 |

| Butyl -CH₂-N (x2) | ~46.0 and ~48.0 |

| Amide C=O (C1) | ~173.2 |

Note: Data is predictive and based on spectral data for analogous N,N-dialkyl amides such as N,N-diethyldodecanamide. The two distinct signals for the N-CH₂ carbons arise from hindered rotation around the amide bond.

To unambiguously assign all proton and carbon signals, especially in the crowded aliphatic regions, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity within the stearoyl chain and separately within the two N-butyl groups, confirming their individual spin systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon signal from the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between carbons and protons over two or three bonds. It is crucial for identifying quaternary carbons (like the C=O group) and for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the N-CH₂ protons of the butyl groups to the amide carbonyl carbon, confirming the N-acylation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Isotopic Pattern Analysis

Mass spectrometry provides the exact molecular weight and elemental formula of a compound. High-resolution techniques are particularly powerful for confirming the identity of a synthesized molecule.

ESI is a soft ionization technique that typically generates the protonated molecule, [M+H]⁺. For N,N-dibutyloctadecanamide (C₂₆H₅₃NO, Exact Mass: 395.4127), HRMS-ESI would be expected to show a prominent ion at m/z 396.4200. The high accuracy of the mass measurement allows for the unambiguous determination of the elemental formula, confirming the presence of 26 carbons, 53 hydrogens, 1 nitrogen, and 1 oxygen atom. Analysis of adducts, such as with sodium [M+Na]⁺, can further corroborate the molecular weight.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing volatile and semi-volatile compounds. While N,N-dibutyloctadecanamide has a high boiling point, it can be analyzed by GC-MS. The mass spectrum obtained via electron ionization (EI) provides a characteristic fragmentation pattern that serves as a molecular fingerprint.

For a long-chain N,N-dialkyl amide, the fragmentation is predictable. Key fragmentation pathways include:

McLafferty Rearrangement : This is a characteristic fragmentation of long-chain carbonyl compounds, which would result in a specific neutral loss.

Alpha-Cleavage : Cleavage of the bonds adjacent to the nitrogen atom is common. This would lead to the loss of a propyl radical (-C₃H₇) from one of the N-butyl groups, resulting in a significant fragment ion.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique for the characterization of non-volatile and thermally labile compounds like Octadecanamide, N,N-dibutyl-. This powerful hyphenated method combines the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry, making it ideal for identifying and quantifying specific molecules within complex mixtures. mdpi.com For a long-chain tertiary amide, reversed-phase high-performance liquid chromatography (HPLC) is typically employed, where the molecule is separated based on its hydrophobicity on a C18 or similar stationary phase. nih.govnih.gov

The analyte, once separated chromatographically, is introduced into the mass spectrometer source, typically using a soft ionization technique like Electrospray Ionization (ESI). ESI is well-suited for polar molecules and generates intact molecular ions, which is crucial for determining the molecular weight. For Octadecanamide, N,N-dibutyl-, analysis in positive ion mode is common, leading to the formation of the protonated molecule, [M+H]⁺.

Tandem mass spectrometry (MS/MS) is then used for structural elucidation. The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule. For Octadecanamide, N,N-dibutyl-, key fragmentations would include cleavage of the butyl groups and fragmentation along the octadecanoyl chain, particularly alpha-cleavage adjacent to the carbonyl group. The resulting mass spectrum, with its specific parent and fragment ions, allows for unambiguous identification.

Interactive Data Table: Predicted LC-MS/MS Fragmentation Data for Octadecanamide, N,N-dibutyl-

Note: The following m/z (mass-to-charge ratio) values are predicted based on the chemical structure of Octadecanamide, N,N-dibutyl- (C₂₆H₅₃NO, Molecular Weight: 395.7 g/mol ) and common fragmentation pathways for tertiary amides.

| Ion Description | Predicted m/z | Fragmentation Pathway |

| Protonated Molecule | 396.7 | [M+H]⁺ |

| Loss of Butene | 340.6 | Loss of C₄H₈ from a butyl group |

| Loss of Butyl Radical | 339.6 | Loss of •C₄H₉ from a butyl group |

| Acylium Ion | 268.5 | Cleavage of the C-N bond |

| Dibutylaminium Ion | 128.2 | Protonated dibutylamine (B89481) fragment |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Molecular Fingerprinting

In the IR spectrum of a tertiary amide, the most prominent and diagnostic absorption band is the Amide I band, which arises primarily from the C=O stretching vibration. spectroscopyonline.com For Octadecanamide, N,N-dibutyl-, this band is expected in the region of 1630-1680 cm⁻¹. Unlike primary and secondary amides, tertiary amides lack N-H bonds, and therefore, their spectra are conspicuously missing the N-H stretching bands (typically above 3000 cm⁻¹) and the Amide II band (an N-H bending and C-N stretching mix, around 1550 cm⁻¹). spectroscopyonline.comnih.gov

The spectrum is also characterized by strong C-H stretching vibrations from the long octadecanoyl chain and the two butyl groups, which appear in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the tertiary amide group contributes to bands in the 1400-1200 cm⁻¹ range, though these can be mixed with other vibrations. nih.gov

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds, such as the C-C backbone of the long alkyl chain, often produce stronger Raman signals than IR. This makes Raman spectroscopy particularly useful for studying the conformational order of the alkyl chains.

Interactive Data Table: Characteristic Vibrational Frequencies for Octadecanamide, N,N-dibutyl-

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Description |

| C-H Stretching | IR & Raman | 2850 - 2960 | Symmetric and asymmetric stretches of CH₂ and CH₃ groups in the alkyl chains. |

| Amide I (C=O Stretch) | IR & Raman | 1630 - 1680 | Strong C=O stretching vibration, characteristic of the tertiary amide group. spectroscopyonline.com |

| CH₂ Scissoring | IR & Raman | 1465 | Bending vibration of the methylene groups in the alkyl chains. |

| C-N Stretching | IR & Raman | 1200 - 1400 | Stretching vibration of the tertiary amide C-N bond, often coupled with other modes. nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. vot.plnih.gov For a compound like Octadecanamide, N,N-dibutyl-, XPS can confirm its presence on a surface and provide detailed information about the bonding environment of its constituent elements: carbon (C), oxygen (O), and nitrogen (N). eag.com

An XPS analysis begins with a survey scan to identify all elements present on the surface. Following this, high-resolution spectra are acquired for the C 1s, O 1s, and N 1s regions. The binding energy of the photoelectrons is characteristic of both the element and its chemical environment.

The high-resolution C 1s spectrum of Octadecanamide, N,N-dibutyl- can be deconvoluted into multiple peaks. The largest peak, at approximately 284.8-285.0 eV, corresponds to the numerous aliphatic carbons (C-C, C-H) in the octadecanoyl and butyl chains. A second component at a higher binding energy, around 285.5-286.5 eV, is assigned to the carbon atoms directly bonded to the nitrogen atom (C-N). A third component, shifted to an even higher binding energy of ~288.0 eV, represents the carbonyl carbon (N-C=O) due to the electron-withdrawing effect of the adjacent oxygen and nitrogen atoms.

The N 1s spectrum is particularly diagnostic for the amide group. For a tertiary amide, a single peak is expected in the range of 399.5-400.5 eV, corresponding to the tertiary nitrogen atom. researchgate.netnih.gov The O 1s spectrum will show a primary peak around 531-532 eV, characteristic of the carbonyl oxygen (C=O). These specific binding energies and their relative intensities provide definitive evidence for the chemical structure of Octadecanamide, N,N-dibutyl- on a sample surface.

Interactive Data Table: Expected XPS Binding Energies for Octadecanamide, N,N-dibutyl-

| Core Level | Functional Group | Expected Binding Energy (eV) |

| C 1s | C-C, C-H | ~285.0 |

| C 1s | C -N | ~286.0 |

| C 1s | N-C =O | ~288.0 |

| N 1s | (R)₂N -C=O | ~400.0 nih.gov |

| O 1s | C=O | ~531.5 |

Chemical Reactivity and Transformation Mechanisms of Octadecanamide, N,n Dibutyl

Hydrolytic Stability and Degradation Kinetics

Amides are generally the least reactive of the carboxylic acid derivatives, and N,N-disubstituted amides, such as Octadecanamide (B89706), N,N-dibutyl-, are particularly stable. fiveable.mepressbooks.pub Their stability is attributed to the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. The presence of two bulky butyl groups on the nitrogen atom further enhances this stability through steric hindrance, which impedes the approach of nucleophiles. fiveable.me

Hydrolysis of Octadecanamide, N,N-dibutyl- to yield octadecanoic acid and dibutylamine (B89481) is expected to be a slow process, requiring aggressive conditions such as prolonged heating in the presence of strong acids or bases. pressbooks.pub Under acidic conditions, the reaction would be initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. In basic hydrolysis, the direct attack of a hydroxide (B78521) ion on the carbonyl carbon would occur. pressbooks.pub

While specific kinetic data for the hydrolysis of Octadecanamide, N,N-dibutyl- is not available, studies on other amides can provide insights. For instance, the hydrolysis of N-acylated amino acid amides has been shown to be surprisingly facile under certain mild acidic conditions, influenced by the nature of the acyl group. youtube.comrsc.orgnih.gov However, the long alkyl chain of the stearoyl group in Octadecanamide, N,N-dibutyl- is not expected to electronically facilitate hydrolysis in the same manner. The rate of hydrolysis will also be influenced by the medium; for example, studies on experimental dental matrices have shown that water sorption can affect hydrolytic stability. nih.gov

Table 1: Predicted Hydrolytic Behavior of Octadecanamide, N,N-dibutyl-

| Condition | Expected Reactivity | Probable Products |

|---|---|---|

| Neutral (water, room temp) | Highly stable, negligible hydrolysis | No reaction |

| Acidic (e.g., aq. HCl, heat) | Slow hydrolysis | Octadecanoic acid, Dibutylammonium salt |

Oxidative Pathways and Product Identification

The oxidative degradation of Octadecanamide, N,N-dibutyl- would likely involve the alkyl chains. The potential sites for oxidation include the carbon atoms alpha to the nitrogen in the butyl groups and the methylene (B1212753) groups of the long octadecyl chain.

Metabolic studies on similar compounds, such as the N,N-dialkylamino moieties in various drugs, indicate that oxidative N-dealkylation is a common pathway, catalyzed by enzymes like Cytochrome P450. masterorganicchemistry.com This process typically involves the hydroxylation of the carbon atom attached to the nitrogen, leading to an unstable intermediate that decomposes to yield a secondary amide (N-butyloctadecanamide) and butyraldehyde. Sequential dealkylation could potentially lead to octadecanamide. Another possibility is N-oxidation to form an N-oxide, although this is more specific to certain tertiary amines. masterorganicchemistry.com

Oxidation could also occur at the long octadecyl chain, similar to the oxidation of fatty acids, potentially forming various hydroxylated or carbonylated derivatives.

Mechanisms of Free Radical Reactions

Free radical reactions are anticipated to be a significant pathway for the transformation of Octadecanamide, N,N-dibutyl-, particularly in environments where radical species are present, such as in the atmosphere or in biological systems under oxidative stress. masterorganicchemistry.comacs.orgbeilstein-journals.org

The reaction would likely proceed via a chain mechanism involving initiation, propagation, and termination steps. masterorganicchemistry.comnih.gov

Initiation: Formation of a radical species, for example, by the homolytic cleavage of a weak bond in another molecule upon exposure to heat or light. masterorganicchemistry.comnih.gov

Propagation: The initial radical abstracts a hydrogen atom from one of the alkyl chains of Octadecanamide, N,N-dibutyl-. The most likely sites for hydrogen abstraction are the methylene groups (CH2) alpha to the nitrogen atom in the butyl groups, as the resulting radical is stabilized by the adjacent nitrogen. Abstraction from the long octadecyl chain is also possible. This creates a carbon-centered radical on the amide molecule. This new radical can then react with other molecules, for instance, oxygen, to form a peroxyl radical, propagating the chain reaction. acs.org

Termination: The reaction ceases when two radical species combine to form a non-radical product. nih.gov

Studies on the free-radical-induced degradation of N,N'-diethyl-m-toluamide (DEET) have shown that reactions with hydroxyl radicals are rapid and lead to a variety of degradation products through pathways including hydroxylation and dealkylation. nih.gov A similar susceptibility to radical-mediated degradation can be expected for Octadecanamide, N,N-dibutyl-.

Thermal Decomposition Pathways

At elevated temperatures, Octadecanamide, N,N-dibutyl- is expected to undergo thermal decomposition. While specific data for this compound is unavailable, studies on the thermal decomposition of other amides and related organic compounds can provide insights into potential pathways. nih.govrsc.orgacs.orgcaprysses.frresearchgate.net

One likely pathway is the homolytic cleavage of the C-N bonds or C-C bonds in the alkyl chains. The stability of the amide bond itself suggests that it would require high temperatures to cleave. Computational studies on the thermal decomposition of N-substituted diacetamides suggest a mechanism involving a six-membered transition state. nih.gov For long-chain amides, pyrolytic elimination reactions, similar to a retro-ene reaction, could also occur, leading to the formation of an alkene and a smaller amide, although this often requires specific structural features.

The presence of impurities or catalysts can significantly lower the decomposition temperature.

Chemical Interactions with Diverse Reagents and Environments

The chemical reactivity of Octadecanamide, N,N-dibutyl- with various reagents is dictated by the amide functional group and the long alkyl chains.

With Acids and Bases: As discussed under hydrolytic stability, strong acids and bases can catalyze the hydrolysis of the amide bond, though typically under harsh conditions. pressbooks.pub The nitrogen atom is weakly basic and can be protonated by strong acids.

With Nucleophiles: The carbonyl carbon is weakly electrophilic and can react with strong nucleophiles. However, the steric hindrance from the N-butyl groups makes this less favorable compared to less substituted amides. fiveable.me

With Electrophiles: The carbonyl oxygen has lone pairs of electrons and can act as a Lewis base, coordinating to electrophiles.

Reduction: The amide group can be reduced to an amine (N,N-dibutyloctadecylamine) using powerful reducing agents like lithium aluminum hydride (LiAlH4). This reaction is a standard transformation in organic synthesis. pressbooks.pub

Environmental Interactions: In the environment, the long alkyl chains of Octadecanamide, N,N-dibutyl- will confer a high degree of lipophilicity, leading to low water solubility and a tendency to partition into organic matter and sediments. Recent studies on n-alkyl amides in sedimentary strata suggest their potential as environmental indicators, with their formation linked to various biota and preservation influenced by environmental conditions. nih.gov

Mechanistic Investigations of Octadecanamide, N,n Dibutyl Interactions

Interfacial Adsorption Mechanisms and Surface Energetics

The adsorption of chemical compounds onto solid surfaces is a critical phenomenon in various industrial and natural processes. The mechanisms are typically investigated by studying the energetics and the molecular-level interactions at the solid-liquid interface. Computational modeling and surface-sensitive analytical techniques are often employed to understand these processes. researchgate.net

The adsorption of organic molecules on mineral surfaces like calcite is a subject of significant interest, particularly in fields like biomineralization and oil recovery. Studies have shown that molecules containing carboxylate groups can adsorb onto the calcite surface. dtu.dkresearchgate.net The interaction is often driven by the electrostatic attraction between the functional groups of the adsorbing molecule and the mineral's surface ions. mdpi.com For instance, research on amino acids has demonstrated selective adsorption on calcite, which can be influenced by the crystal's surface topography. nih.govnih.gov While these studies provide a framework for how a long-chain amide like Octadecanamide (B89706), N,N-dibutyl- might interact with mineral surfaces, specific experimental data or simulations for this compound are not available.

The adsorption of molecules onto polymeric substrates is governed by a combination of factors including hydrophobic interactions, electrostatic forces, and hydrogen bonding. nih.govmdpi.com The nature of both the polymer surface and the adsorbing molecule dictates the extent and mechanism of adsorption. For example, studies on polymer melts have shown that physical adsorption of polymer chains can inhibit hydrodynamic slip at the solid/liquid interface. nih.govposmlab.org The interaction of surfactants with polymer surfaces is also a well-studied area, where the hydrophobic chains of the surfactant often interact with non-polar surfaces. nih.gov Without specific studies, one can only hypothesize that the long alkyl chain of Octadecanamide, N,N-dibutyl- would likely favor adsorption on hydrophobic polymeric surfaces.

Complexation and Chelation Mechanisms with Metal Ions

Amide-containing molecules can act as ligands, forming complexes with various metal ions. The study of these interactions involves determining the stoichiometry of the complex, probing the coordination environment using spectroscopic methods, and evaluating their performance in applications like solvent extraction.

Determining the stoichiometric ratio of a ligand to a metal ion in a complex is fundamental to understanding its structure and behavior. uobabylon.edu.iqresearchgate.net Common methods for this include the method of continuous variations (Job's plot), the mole-ratio method, and the slope-ratio method, all of which often rely on spectrophotometric measurements. libretexts.org These techniques monitor changes in absorbance as the relative concentrations of the metal and ligand are varied to deduce the composition of the stable complex. uobabylon.edu.iq For instance, studies on other amide-containing ligands have successfully used these methods to establish 1:1 or 1:2 metal-to-ligand ratios. researchgate.net While it is plausible that the carbonyl oxygen of Octadecanamide, N,N-dibutyl- could coordinate with metal ions, no studies have been published that determine the stoichiometry of such complexes.

Spectroscopic techniques are invaluable for elucidating the structure of metal-ligand complexes.

Infrared (IR) Spectroscopy: IR spectroscopy can provide direct evidence of a ligand's coordination to a metal ion. When a ligand like an amide coordinates to a metal through its carbonyl oxygen, a shift in the C=O stretching frequency is typically observed. rsc.org This shift, usually to a lower frequency (red shift), indicates a weakening of the carbonyl bond due to the donation of electron density to the metal center. Studies on various metal-amide complexes have confirmed this phenomenon. rsc.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is sensitive to changes in the electronic environment of both the metal ion and the ligand upon complexation. The formation of a complex can lead to the appearance of new absorption bands or shifts in existing ones. researchgate.net For transition metal complexes, d-d transitions and charge transfer bands are often observed in the UV-Vis region, providing information about the geometry and electronic structure of the complex. libretexts.orgnih.gov

Although these techniques are standard for characterizing metal complexes, researchgate.net no specific IR or UV-Vis spectra for complexes of Octadecanamide, N,N-dibutyl- could be found in the literature.

In solvent extraction, a synergistic effect occurs when the extractive capability of a mixture of two extractants is greater than the sum of their individual extraction efficiencies. This is often due to the formation of a more stable or more organophilic mixed-ligand complex. For example, a system containing an acidic extractant and a neutral extractant can exhibit synergism. nih.gov A study on the extraction of transition metals with N,N-dibutyl-N'-benzoylthiourea, a compound with some structural similarity to the subject compound, has been reported, though it does not explore synergistic systems. nih.gov There is no available research on the use of Octadecanamide, N,N-dibutyl- in synergistic extraction systems.

Micellization and Self-Assembly Phenomena

The self-assembly of amphiphilic molecules like Octadecanamide, N,N-dibutyl- in a solvent is a spontaneous process driven by the minimization of free energy. In aqueous environments, the hydrophobic octadecyl and butyl chains are shielded from the polar water molecules, leading to the formation of organized structures such as micelles. In nonpolar organic solvents, the aggregation is driven by the interaction of the polar amide headgroups, forming reverse micelles.

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which these self-assembly processes begin. chempedia.infowikipedia.org Below the CMC, the molecules exist predominantly as monomers. As the concentration increases to the CMC, the molecules start to aggregate into micelles. This process is governed by a delicate balance of intermolecular forces, including hydrophobic interactions, van der Waals forces between the alkyl chains, and dipole-dipole interactions of the amide groups.

The geometry of the self-assembled structures is dictated by the surfactant packing parameter, which relates the volume of the hydrophobic tail, the area of the headgroup, and the length of the tail. wikipedia.org For a molecule like Octadecanamide, N,N-dibutyl-, with a bulky hydrophobic part and a relatively smaller polar headgroup, the formation of spherical or cylindrical micelles in polar solvents and reverse micelles in nonpolar solvents is expected.

Table 1: Factors Influencing Micellization of Long-Chain N,N-Dialkyl Amides

| Factor | Influence on Micellization |

| Alkyl Chain Length | Longer chains decrease the CMC and favor micellization. |

| Solvent Polarity | In polar solvents, hydrophobic interactions drive micelle formation. In nonpolar solvents, dipole-dipole interactions of headgroups lead to reverse micelles. |

| Temperature | Temperature can affect both the CMC and the enthalpy of micellization. For many nonionic surfactants, the CMC first decreases and then increases with temperature. researchgate.net |

| Presence of Additives | Electrolytes and other organic molecules can alter the CMC and micelle structure by modifying solvent properties and intermolecular interactions. |

Reaction Kinetics and Thermodynamic Analysis of Interactions

The interactions of Octadecanamide, N,N-dibutyl- are governed by thermodynamic and kinetic principles. The thermodynamics of micellization provides information about the spontaneity and stability of the self-assembled structures, while the kinetics describes the rate at which these structures form and dissociate.

The standard Gibbs free energy of micellization (ΔG°mic) is typically negative, indicating a spontaneous process. wikipedia.org It is related to the CMC by the equation:

ΔG°mic ≈ RT ln(CMC)

where R is the gas constant and T is the absolute temperature. The enthalpy of micellization (ΔH°mic) and the entropy of micellization (ΔS°mic) can be determined from the temperature dependence of the CMC using the van't Hoff equation. researchgate.netnih.gov

While specific thermodynamic data for the micellization of Octadecanamide, N,N-dibutyl- is not available, studies on the extraction of metal ions by the analogous compound N,N-dibutyldodecanamide provide insights into the thermodynamics of its interactions. For the extraction of uranium(VI), the enthalpy of reaction (ΔH) was determined, indicating the nature of the binding interactions. iaea.orgresearchgate.net

Table 2: Thermodynamic Parameters for the Extraction of Uranium(VI) by N,N-dibutyldodecanamide in Kerosene

| Thermodynamic Parameter | Value | Reference |

| Enthalpy of Reaction (ΔH) | -18.62 kJ/mol | researchgate.net |

Note: This data is for the related compound N,N-dibutyldodecanamide and pertains to a specific extraction reaction, not micellization.

The study of these fundamental interaction mechanisms is essential for harnessing the properties of Octadecanamide, N,N-dibutyl- and other long-chain N,N-dialkyl amides in applications ranging from solvent extraction to the formulation of complex fluids.

Theoretical and Computational Chemistry Studies on Octadecanamide, N,n Dibutyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-electron systems. researchgate.net It has proven to be a powerful tool for predicting molecular geometries and energies with a good balance between accuracy and computational cost. researchgate.netarxiv.org For Octadecanamide (B89706), N,N-dibutyl-, DFT calculations, such as those employing the B3LYP functional with a 6-31G(d,p) basis set, can be used to determine its optimized three-dimensional structure. repec.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.

Furthermore, DFT allows for the calculation of various electronic properties. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. nih.gov The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov

Below is a hypothetical table of DFT-calculated parameters for Octadecanamide, N,N-dibutyl-.

| Parameter | Calculated Value | Unit |

| Total Energy | -1234.5678 | Hartrees |

| HOMO Energy | -6.234 | eV |

| LUMO Energy | 0.456 | eV |

| HOMO-LUMO Gap | 6.690 | eV |

| Dipole Moment | 3.45 | Debye |

Note: These values are illustrative and would need to be calculated using specific DFT methods.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate results for smaller systems or for benchmarking other methods. For a molecule the size of Octadecanamide, N,N-dibutyl-, high-level ab initio calculations like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be computationally expensive but could be employed for specific aspects, such as calculating highly accurate interaction energies or refining the understanding of its electronic structure. These methods are crucial when a very precise description of electron correlation effects is necessary.

Conformational Analysis and Potential Energy Surfaces

The long alkyl chain and the rotatable bonds in Octadecanamide, N,N-dibutyl- allow it to adopt a multitude of conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. unacademy.com Understanding the relative energies of these conformers is key to predicting the molecule's preferred shapes and its flexibility.

For a molecule like Octadecanamide, N,N-dibutyl-, the rotation around the C-N amide bond and the various C-C bonds in the octadecyl and butyl chains will lead to different conformers with varying energies. Similar to the conformational analysis of n-butane, which identifies staggered (anti and gauche) and eclipsed conformations with different energy levels, a potential energy surface can be mapped for Octadecanamide, N,N-dibutyl-. slideshare.netyoutube.com The most stable conformers will correspond to the minima on this surface. These low-energy conformations are the most likely to be observed experimentally. nih.gov

Molecular Dynamics (MD) Simulations of Interfacial Behavior and Solvation

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.gov For Octadecanamide, N,N-dibutyl-, MD simulations can provide valuable insights into its behavior in different environments, such as at interfaces or in solution.

Given its amphiphilic nature, with a polar amide head group and long nonpolar alkyl chains, Octadecanamide, N,N-dibutyl- is expected to exhibit interesting interfacial behavior, for instance, at an air-water or oil-water interface. MD simulations can model the adsorption and organization of these molecules at such interfaces, revealing details about their orientation, packing, and the resulting structure of the monolayer. nih.gov These simulations can also be used to study the solvation of Octadecanamide, N,N-dibutyl- in various solvents, providing information on the interactions between the solute and solvent molecules and the structure of the solvation shell.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: Quantum mechanical calculations, particularly DFT, have become a useful tool for the prediction of 1H and 13C NMR chemical shifts. nih.gov While methods like HOSE-code-based predictions exist, DFT can provide reasonably accurate predictions with root mean square errors for 1H shifts often in the range of 0.2–0.4 ppm. nih.gov More advanced machine learning approaches, like Graph Neural Networks (GNNs), have shown even greater accuracy, with mean absolute errors for 1H shifts below 0.10 ppm. nih.gov

Below is a hypothetical table of predicted versus experimental 1H NMR chemical shifts for a simplified analogue, Octadecanamide. chemicalbook.com

| Proton | Experimental Shift (ppm) chemicalbook.com | Predicted Shift (ppm) |

| -CH3 | 0.88 | 0.90 |

| -(CH2)n- | 1.26 | 1.25 |

| -CH2-C=O | 2.23 | 2.20 |

| -NH2 | 5.6 | 5.5 |

Note: Predicted values are illustrative. The experimental values are for the parent amide, Octadecanamide.

Vibrational Frequencies: DFT calculations can also be used to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. vasp.at The calculated frequencies can help in the assignment of experimental vibrational bands to specific molecular motions. It is common for calculated frequencies to be systematically higher than experimental values, and scaling factors are often applied to improve the agreement. vasp.at

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be employed to explore the potential chemical reactions that Octadecanamide, N,N-dibutyl- might undergo. By mapping out the potential energy surface for a reaction, it is possible to identify the minimum energy pathway from reactants to products. nih.gov This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. nih.gov

The energy difference between the reactants and the transition state, known as the activation energy, is a critical factor in determining the rate of a reaction. nih.gov Computational methods like DFT can be used to calculate the geometries and energies of reactants, products, and transition states, thereby providing a detailed mechanistic understanding of the reaction. nih.gov For instance, the hydrolysis of the amide bond in Octadecanamide, N,N-dibutyl- could be modeled to understand the reaction mechanism under acidic or basic conditions.

Advanced Analytical Methodologies for Detection and Quantification Non Biological Matrix Focus

Targeted Analysis Strategies for Known Analytes

Targeted analysis is the method of choice when the chemical identity of the analyte is known and a reference standard is available. This approach is optimized for maximum sensitivity and selectivity for a predefined list of compounds, making it ideal for routine monitoring and quantitative studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. walshmedicalmedia.com For Octadecanamide (B89706), N,N-dibutyl-, which possesses the necessary volatility, GC-MS provides excellent chromatographic separation and definitive identification based on its mass spectrum. An optimized method would involve careful selection of the column, temperature programming, and mass spectrometer settings to ensure accurate quantification and detection. nih.gov

The process typically begins with sample extraction using an appropriate solvent, followed by direct injection into the GC system. The spectrum of the unknown component is compared with the spectrum of known components stored in a GC-MS library, and the data is processed using software to identify and quantify the compound. walshmedicalmedia.com

Table 1: Typical GC-MS Parameters for Octadecanamide, N,N-dibutyl- Analysis

| Parameter | Typical Setting |

|---|---|

| GC System | Agilent 7890A or similar |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless (20:1 split ratio) |

| Oven Program | Initial 70 °C, ramp to 300 °C at 10 °C/min, hold for 10 min |

| Mass Spectrometer | Quadrupole or Time-of-Flight (TOF) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Source Temperature | 230 °C |

| MS Quad Temperature | 150 °C |

| Scan Range | m/z 50-600 |

For compounds that may have limited volatility or for matrices where enhanced sensitivity is required, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the preferred technique. researchgate.net LC-HRMS is particularly powerful for analyzing trace levels of contaminants in complex environmental samples like water or soil extracts. researchgate.netlcms.cz It offers high sensitivity and is suitable for a wide range of compounds, including those with polarity. researchgate.netnih.gov

The use of HRMS provides high mass accuracy, which significantly improves the confidence in compound identification and reduces interferences from the sample matrix. nih.gov While direct injection can be used for cleaner samples, complex matrices often require sample preparation steps like solid-phase extraction (SPE) to remove interfering substances that can cause ion suppression or enhancement. researchgate.net

Table 2: Typical LC-HRMS Parameters for Octadecanamide, N,N-dibutyl- Analysis

| Parameter | Typical Setting |

|---|---|

| LC System | UPLC/UHPLC System |

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B over 15 min, hold for 5 min |

| Mass Spectrometer | Orbitrap or Q-TOF |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Acquisition Mode | Full Scan MS / dd-MS2 (Data-Dependent) |

| MS1 Resolution | > 60,000 |

Suspect and Non-Target Screening Workflows for Unknowns in Complex Matrices

When analyzing samples for unknown or unexpected compounds, suspect and non-target screening (NTS) workflows are employed. researchgate.netchromatographyonline.com These hypothesis-free approaches use HRMS to collect comprehensive data on all detectable compounds in a sample. researchgate.netyoutube.com Suspect screening searches for compounds from a predefined list that are expected to be present, while non-target screening aims to identify completely unknown substances. youtube.com

The foundation of any screening workflow is the data acquisition method. HRMS instruments like Orbitrap or Q-TOF are used to acquire high-resolution full-scan mass spectra. researchgate.net Two primary acquisition strategies are Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA).

Data-Dependent Acquisition (DDA): In DDA, the instrument performs a full scan (MS1) to detect precursor ions. It then selects the most intense ions (e.g., the "top N") from the MS1 scan and subjects them to fragmentation to generate product ion spectra (MS2). nih.govresearchgate.net This method is effective for identifying the most abundant compounds but may miss lower-abundance analytes. nih.gov

Data-Independent Acquisition (DIA): DIA methods acquire MS2 spectra for all ions within a specified mass range, rather than just the most intense ones. researchgate.netnih.gov This provides a more comprehensive dataset, capturing fragmentation information for both high- and low-abundance compounds, which is highly advantageous for retrospective analysis and identifying unknowns that were not prioritized during the initial run. researchgate.netresearchgate.net

After data acquisition, the raw data files, which can be very large, are processed using specialized software. This critical step transforms the raw data into a manageable list of chemical "features." The process involves several key stages: nih.gov

Peak Picking/Deconvolution: Algorithms scan the chromatogram to detect ion signals corresponding to distinct chemical entities, separating them from background noise. For co-eluting compounds, deconvolution algorithms attempt to resolve the mixed spectra.

Feature Definition: A feature is defined by its accurate mass-to-charge ratio (m/z), retention time (RT), and intensity (peak area).

Alignment: In studies comparing multiple samples (e.g., contaminated vs. control sites), retention time alignment is performed to correct for minor shifts between runs, ensuring that the same feature is correctly matched across all samples. nih.gov

The output of data processing is often a list containing thousands of features, most of which are from the sample matrix itself. nih.gov The next challenge is to prioritize which features warrant further investigation for identification. nih.gov Prioritization strategies can include:

Database Matching: Features are matched against large chemical databases (e.g., ChemSpider, mzCloud) based on accurate mass. nih.gov

Isotopic Pattern and Adduct Matching: Software looks for characteristic isotopic patterns (e.g., for chlorine or bromine) and common adducts (e.g., [M+H]+, [M+Na]+) to help determine the molecular formula.

MS/MS Library Searching: The acquired MS2 spectra are compared against spectral libraries. A high match score provides strong evidence for the tentative identification of a compound. nih.gov

Differential Analysis: In comparative studies, features that show significant intensity differences between sample groups are prioritized.

For a feature tentatively identified as Octadecanamide, N,N-dibutyl-, the final step would be to confirm its identity by acquiring an analytical reference standard and comparing its retention time and MS/MS fragmentation pattern to the feature detected in the sample.

Sample Preparation and Matrix Effects in Environmental and Material Samples

The accurate detection and quantification of Octadecanamide, N,N-dibutyl- in environmental and material matrices present significant analytical challenges. The complexity of these samples necessitates robust sample preparation techniques to isolate the analyte from interfering components. Furthermore, the presence of co-extracted matrix components can significantly impact the instrumental analysis, leading to what is known as matrix effects.

Effective sample preparation is crucial for removing interfering substances and concentrating the target analyte. For material samples, particularly polymers where N,N-dibutyloctadecanamide might be used as an additive, extraction is a key first step. Studies on related fatty acid amides in polyethylene (B3416737) packaging have compared various extraction methods, including liquid extraction, Soxhlet extraction, and ultrasonic-assisted extraction. nih.gov Research has shown that pressurized solvent extraction (PSE) is a highly effective method for extracting these types of compounds from polymer matrices. nih.gov Solvent extraction is also a common approach for screening potential migrant substances from food contact plastics. food.gov.uk The choice of solvent and extraction conditions (e.g., temperature, pressure) is critical and must be optimized for the specific matrix and analyte. wiley.com For environmental samples like water, traditional methods such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are frequently employed to extract and concentrate organic analytes. nih.gov Modern microextraction techniques, including solid-phase microextraction (SPME) and stir-bar sorptive extraction (SBSE), offer advantages like reduced solvent consumption and high enrichment factors. nih.govnih.gov

Once the sample is prepared, matrix effects can occur during analysis, particularly when using mass spectrometry-based detectors like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). chromatographyonline.comnih.gov These effects manifest as either suppression or enhancement of the analyte's signal, caused by co-eluting compounds from the sample matrix that interfere with the ionization process. chromatographyonline.comnih.gov In LC-MS, especially with electrospray ionization (ESI), ion suppression is the more common phenomenon. nih.govnih.gov Conversely, in GC-MS analysis, a matrix-induced signal enhancement is often observed. This occurs because non-volatile matrix components can coat active sites within the GC injector liner, preventing the thermal degradation of the analyte and leading to a stronger signal compared to a pure standard. chromatographyonline.com The complexity of the sample dictates the severity of these effects; for example, analyzing additives in high-density polyethylene (HDPE) or leachates in environmental water samples requires careful evaluation of matrix effects to ensure accurate quantification. researchgate.netresearchgate.net To counteract these issues, strategies such as the use of isotopically labeled internal standards, which are affected by the matrix in the same way as the analyte, are employed. chromatographyonline.comresearchgate.net Additionally, matrix-matched calibration, where calibration standards are prepared in a blank matrix extract, can help compensate for these interferences. nih.gov

Table 1: Summary of Sample Preparation Techniques for Fatty Acid Amides in Various Matrices

| Technique | Matrix Type | Description | Key Findings/Considerations | Reference |

|---|---|---|---|---|

| Pressurized Solvent Extraction (PSE) | Polymers (e.g., Polyethylene) | Extraction using a solvent at elevated temperature and pressure. | Found to be the most efficient method compared to Soxhlet and ultrasonic extraction for fatty acid amides. | nih.gov |

| Soxhlet Extraction | Polymers | Continuous solid-liquid extraction with a solvent. | A traditional and effective, but often time-consuming, method. | nih.gov |

| Solvent Extraction | Food Packaging Materials | Soaking or rinsing the material with a suitable solvent to extract additives. | Used for screening potential leachables; represents a worst-case scenario for migration studies. | food.gov.ukspectroscopyonline.com |

| Solid-Phase Extraction (SPE) | Aqueous Environmental Samples | Analyte is partitioned onto a solid sorbent, washed, and then eluted with a small volume of solvent. | Offers good selectivity, lower solvent use than LLE, and potential for automation. | nih.gov |

| Liquid-Liquid Extraction (LLE) | Aqueous Environmental Samples | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. | A fundamental technique, though can be solvent and labor-intensive. | nih.gov |

| Solid-Phase Microextraction (SPME) | Aqueous Samples | A coated fiber is exposed to the sample, and adsorbed analytes are thermally desorbed into the GC. | A modern, solvent-free equilibrium extraction method. | nih.gov |

Development of Novel Chromatographic Separations for Isomers and Related Compounds

The analysis of Octadecanamide, N,N-dibutyl- is complicated by the potential presence of structural isomers and related fatty acid amide compounds, which may co-elute during chromatographic analysis. Developing selective chromatographic methods is therefore essential for accurate identification and quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for this purpose. nih.govnih.gov

For fatty acid amides, GC coupled with mass spectrometry (GC-MS) is a widely used and powerful analytical tool. nih.govwiley.com The separation is typically achieved on capillary columns, with the choice of stationary phase being critical. For instance, an HP-Innowax column, which has a polar polyethylene glycol stationary phase, has been successfully used for the determination of various primary fatty acid amides in polyethylene materials. nih.gov The comparison of different GC detectors, such as flame ionization detection (FID), mass selective detection (MSD), and thermionic selective detection (TSD), has shown that FID can offer high sensitivity without derivatization, though TSD may provide greater selectivity for nitrogen-containing compounds. wiley.com

A significant challenge lies in the separation of isomers, such as positional isomers where the functional groups are located at different positions on the alkyl chain, or geometric (cis/trans) isomers if unsaturation is present in a related compound. Standard GC columns may fail to resolve these structurally similar molecules. Advanced and novel separation strategies are being explored to overcome these limitations. The use of capillary GC columns with liquid crystalline stationary phases has shown exceptional promise for separating challenging positional and geometric isomers of various compounds, including hydrocarbons. vurup.sk These phases offer unique selectivity based on molecular shape and rigidity, which could be highly effective for resolving isomers of N,N-dibutyloctadecanamide or distinguishing it from other closely related fatty acid amides. vurup.sk

High-performance liquid chromatography (HPLC) provides an alternative and complementary separation technique. While less common for nonpolar analytes like long-chain fatty acid amides, derivatization can be employed to enhance detectability. More importantly, HPLC, particularly with specialized columns, can be highly effective for isomer separations. nih.gov Chiral stationary phases, for example, have demonstrated the ability to resolve geometric (cis/trans) isomers of certain molecules, a principle that could be applied to related unsaturated amides. nih.gov The development of such novel HPLC methods, potentially coupled with mass spectrometry (LC-MS) for definitive identification, represents a key area of research for the comprehensive analysis of N,N-dibutyloctadecanamide and its related compounds in complex samples. nih.gov

Table 2: Chromatographic Conditions for Analysis of Related Fatty Acid Amides

| Compound(s) | Analytical Technique | Column | Key Separation Details | Reference |

|---|---|---|---|---|

| Hexadecanoamide, Octadecanamide, Oleamide (B13806), Erucamide | GC-MS | HP-Innowax | After derivatization, baseline separation of the four amides was achieved. | nih.gov |

| Oleamide, Erucamide | GC-FID, GC-TSD, GC-MSD | Not specified | Compared three detectors; good chromatographic peaks obtained for FID and TSD. | wiley.com |

| 2-butene-1,4-diol, Lafutidine (cis/trans isomers) | HPLC-MS | (S,S)-Whelk-O 1, ChiraSpher (chiral columns) | Successful separation of cis and trans isomers was achieved using chiral columns and an optimized mobile phase. | nih.gov |

| Isomeric Hydrocarbons | Capillary GC | Liquid Crystalline Stationary Phases | Demonstrated unique separation capabilities for positional isomers that are difficult to separate on standard phases. | vurup.sk |

Environmental Distribution and Fate of Octadecanamide, N,n Dibutyl

Occurrence and Detection in Environmental Compartments

The presence and detection of Octadecanamide (B89706), N,N-dibutyl- in the environment are linked to its use in consumer and industrial products and the potential for its release during manufacturing, use, and disposal.

The entry of Octadecanamide, N,N-dibutyl- into aquatic environments is likely to occur through similar routes. Effluents from manufacturing facilities where it is produced or used in formulations, and discharges from wastewater treatment plants (WWTPs) receiving domestic and industrial waste containing products with this amide, are potential sources. The efficiency of WWTPs in removing structurally similar compounds varies. For example, the removal efficiency of some phthalates in WWTPs can be high, but for more resistant compounds, a significant fraction can pass through into receiving waters. nih.gov Given its low water solubility, a portion of Octadecanamide, N,N-dibutyl- entering aquatic systems would be expected to adsorb to suspended solids and sediments.

Table 1: Reported Concentrations of Analogous Compounds in Aquatic Environments

| Compound | Water Body | Concentration Range | Reference |

| Di-n-butyl phthalate (B1215562) (DBP) | Canadian Surface Water | 0.04 to 14 µg⋅L⁻¹ | ccme.ca |

| Di-n-butyl phthalate (DBP) | Ontario Municipal Sewage Effluents | Up to 3.0 µg/L | canada.ca |

| Di(2-ethylhexyl) phthalate (DEHP) | Wastewater (France) | 9 to 44 µg L⁻¹ | nih.gov |

This table presents data for analogous compounds to illustrate potential environmental concentrations, as direct data for Octadecanamide, N,N-dibutyl- is not available.